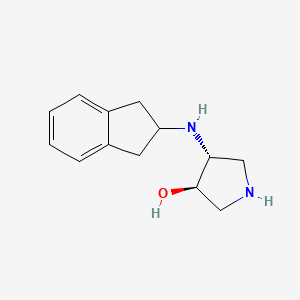
(S)-(1-Methoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1-Methoxyethyl)benzene, also known as (S)-1-Phenylethanol methyl ether, is an organic compound with the molecular formula C9H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a benzene ring substituted with a methoxyethyl group, making it an important intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-(1-Methoxyethyl)benzene can be synthesized through several methods:
Reduction of (S)-1-Phenylethanol: One common method involves the reduction of (S)-1-Phenylethanol using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of (S)-1-Phenylethanol in the presence of a methanol solvent. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(1-Methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-1-Phenylacetaldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of this compound can yield (S)-1-Phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: (S)-1-Phenylacetaldehyde
Reduction: (S)-1-Phenylethanol
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(S)-(1-Methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Biology: It serves as a chiral building block in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-(1-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Receptor Binding: In medicinal chemistry, it may interact with specific receptors, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(1-Methoxyethyl)benzene: The enantiomer of (S)-(1-Methoxyethyl)benzene, differing in its spatial configuration.
(S)-1-Phenylethanol: The alcohol counterpart, which can be converted to this compound.
Methylbenzene (Toluene): A simpler aromatic compound with a methyl group instead of a methoxyethyl group.
Uniqueness
This compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and receptors also distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 |
Clé InChI |
PLKSMSKTENNPEJ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)OC |
SMILES canonique |
CC(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


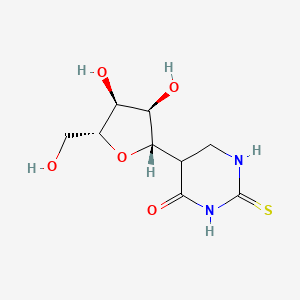

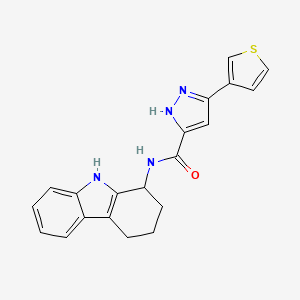


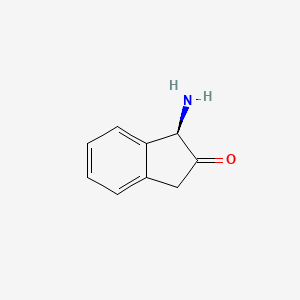



![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)

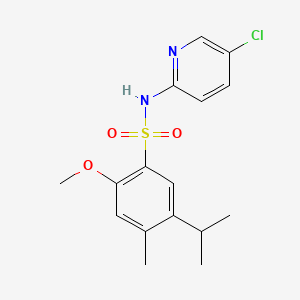
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
